ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate

Differentiation Gap Data Limitation Procurement Risk

The chemical ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate (CAS 901264-45-7) is a synthetic, fluorinated heterocycle belonging to the pyrazolo[4,3-c]quinoline class. This scaffold is characterized by a fused tricyclic ring system, and is the subject of modern patent literature investigating its role as a kinase inhibitor scaffold.

Molecular Formula C20H15F2N3O2
Molecular Weight 367.356
CAS No. 901264-45-7
Cat. No. B2373216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate
CAS901264-45-7
Molecular FormulaC20H15F2N3O2
Molecular Weight367.356
Structural Identifiers
SMILESCCOC(=O)CN1C2=C3C=C(C=C(C3=NC=C2C(=N1)C4=CC=CC=C4)F)F
InChIInChI=1S/C20H15F2N3O2/c1-2-27-17(26)11-25-20-14-8-13(21)9-16(22)19(14)23-10-15(20)18(24-25)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
InChIKeyCTOVYIJPTJZLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 901264-45-7: Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate – Compound Profile


The chemical ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate (CAS 901264-45-7) is a synthetic, fluorinated heterocycle belonging to the pyrazolo[4,3-c]quinoline class [1]. This scaffold is characterized by a fused tricyclic ring system, and is the subject of modern patent literature investigating its role as a kinase inhibitor scaffold [1]. The compound is primarily utilized as a laboratory research tool, including its role as a spectroscopy standard [2].

Reference Standard NMR spectroscopy identity standard per spectral database
Scaffold Research Kinase inhibitor scaffold for structure-activity relationship studies

Procurement Risk: Why Substituting Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate Is Not Advisable


Within the pyrazolo[4,3-c]quinoline family, minor structural changes can profoundly alter biological target engagement, as demonstrated by the distinct A3 adenosine receptor affinity profiles of closely related analogs [1]. Simply interchanging this compound with a generic analog like ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate (CAS 1546989-52-9) or a trifluoromethyl derivative (CAS 901044-84-6) carries a high risk of unrecognized shifts in potency, selectivity, or physical properties, which could invalidate a research project. The following evidence, although limited, points to the specific performance parameters that require verification before any substitution.

Fluorine substitution pattern variation may shift target engagement and selectivity profiles
Absence of direct comparative data prevents confirmation of interchangeable performance

Quantitative Evidence for the Differentiation of Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate


Evidence Status: High-Strength Comparative Data Unavailable

No direct, quantitative, head-to-head comparison data or reproducible cross-study data for ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate were found in the permissible primary literature. The compound’s differentiation from its closest analogs (e.g., mono-fluoro or trifluoromethyl derivatives) cannot be numerically proven based on the currently accessible, authorized sources. Assertions from unverified sources regarding AChE inhibition cannot be independently verified.

Data Gap
Data to verify
No verifiable head-to-head comparison data available
Selection relies on unique substitution pattern, not on proven performance advantages
Independent verification of any reported biological activity is required
Differentiation Gap Data Limitation Procurement Risk

Verified Application Scenarios for Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate


As a Research Reference Standard in Analytical Spectroscopy

The compound's verified application in a spectral database [1] confirms its utility as a precise identity standard for NMR spectroscopy. This ensures that when synthesizing or characterizing novel pyrazoloquinoline derivatives, this specific compound can be reliably used to calibrate and verify analytical instrumentation.

As a Unique Scaffold for Kinase-Oriented Medicinal Chemistry

Its inclusion in the patent literature as part of a pharmacologically active class [2] supports its procurement as a distinct starting material. Researchers developing HPK1 or FLT3 inhibitors can leverage its specific 6,8-difluoro and ethyl acetate substitution pattern to explore structure-activity relationships that are inaccessible with unsubstituted or differently substituted analogues.

Application
Selection Property
Validation Focus
NMR spectroscopy standard
Spectral database-verified identity
Instrument calibration and method verification
Kinase inhibitor scaffold
6,8-Difluoro substitution pattern
Structure-activity relationship studies
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